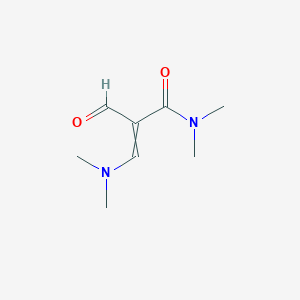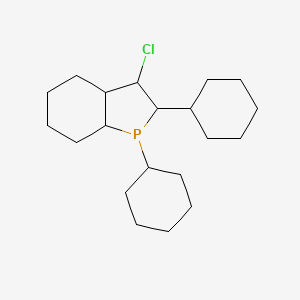
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is a complex organic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a chlorine atom, two cyclohexyl groups, and an octahydro-1H-phosphindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the octahydro-1H-phosphindole core.
Addition of Cyclohexyl Groups: The final step involves the addition of cyclohexyl groups to the core structure, which can be achieved through Grignard reactions or other organometallic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized phosphindole derivatives.
Reduction: Reduced phosphindole derivatives.
Substitution: Substituted phosphindole derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclohexyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dicyclohexyloctahydro-1H-phosphindole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromo-1,2-dicyclohexyloctahydro-1H-phosphindole: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
3-Fluoro-1,2-dicyclohexyloctahydro-1H-phosphindole:
Uniqueness
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90255-50-8 |
|---|---|
Formule moléculaire |
C20H34ClP |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
3-chloro-1,2-dicyclohexyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C20H34ClP/c21-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h15-20H,1-14H2 |
Clé InChI |
GYDADBXYBUARGO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C(C3CCCCC3P2C4CCCCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
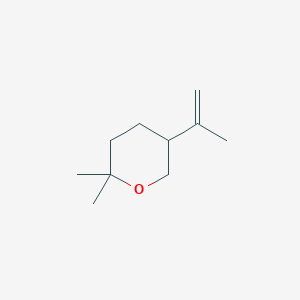
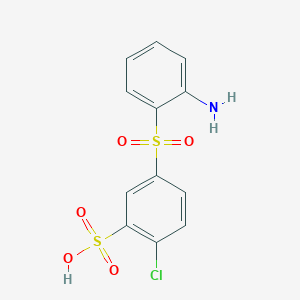
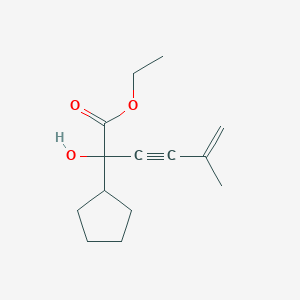
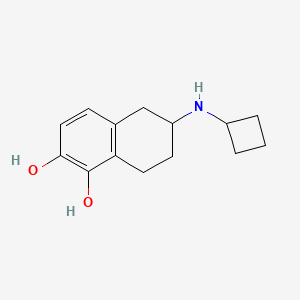
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

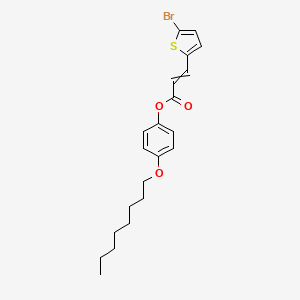
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
